Titanium sesquisulfate

CAS No.: 10343-61-0

Cat. No.: VC3693351

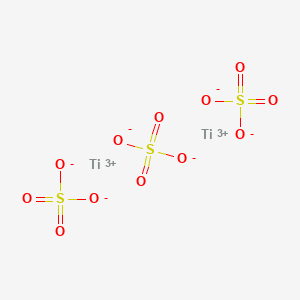

Molecular Formula: O12S3Ti2

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10343-61-0 |

|---|---|

| Molecular Formula | O12S3Ti2 |

| Molecular Weight | 383.9 g/mol |

| IUPAC Name | titanium(3+);trisulfate |

| Standard InChI | InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 |

| Standard InChI Key | SOBXOQKKUVQETK-UHFFFAOYSA-H |

| SMILES | [O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] |

| Canonical SMILES | [O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] |

Introduction

Chemical Identity and Properties

Titanium sesquisulfate is an inorganic compound with the molecular formula Ti₂(SO₄)₃. It is identified by various CAS numbers including 10343-61-0 and 19495-80-8 . The compound is also known by several synonyms including titanous sulfate, dititanium tris(sulphate), and titanium(3+) sulfate(2:3) .

Physical Properties

The physical properties of titanium sesquisulfate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | Ti₂(SO₄)₃ or O12S3Ti2 |

| Molecular Weight | 383.92 g/mol |

| Physical Appearance | Green crystalline powder (solid); Purple liquid (in solution) |

| Density | 1.456 g/mL at 25°C (solution) |

| Boiling Point | 330°C at 760 mmHg |

| Solubility | Insoluble in water, alcohol, concentrated H₂SO₄; Soluble in dilute HCl and H₂SO₄ |

| Color in Solution | Violet |

Chemical Structure and Identifiers

Titanium sesquisulfate has the following chemical identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | titanium(3+);trisulfate |

| InChI | InChI=1S/3H2O4S.2Ti/c31-5(2,3)4;;/h3(H2,1,2,3,4);;/q;;;2*+3/p-6 |

| InChI Key | SOBXOQKKUVQETK-UHFFFAOYSA-H |

| SMILES | [O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] |

| PubChem CID | 165866 |

Composition Analysis

The elemental composition of titanium sesquisulfate is:

| Element | Percentage |

|---|---|

| Oxygen (O) | 50.01% |

| Sulfur (S) | 25.06% |

| Titanium (Ti) | 24.94% |

Synthesis Methods

Several methods have been developed for the synthesis of titanium sesquisulfate, each with specific advantages and applications. The primary synthesis methods are discussed below.

Electrochemical Synthesis

An innovative approach to synthesizing titanium sesquisulfate involves electrochemical dissolution of titanium in sulfuric acid solutions under alternating current polarization. This method was detailed in a study published in Rasayan Journal of Chemistry .

The electrochemical synthesis is conducted in a glass electrolyzer with two titanium electrodes of equal area in a sulfuric acid solution. When an alternating industrial current with a frequency of 50 Hz is applied, the solution in the near-electrode space becomes purple, indicating the formation of trivalent titanium ions. After some time, titanium sulfate crystals begin to precipitate .

Key findings from this electrochemical synthesis include:

| Parameter | Effect | Result |

|---|---|---|

| Electrolyte Temperature | Increases from 30°C to 60°C | Current yield increases from 28.3% to 49.1% |

| Electrolyte Temperature | Above 60°C | No significant change in yield, but significant evaporation occurs |

The X-ray phase analysis of the sample obtained after electrolysis confirmed that its composition primarily contains Ti₂(SO₄)₃·5H₂O .

Chemical Synthesis Methods

Alternative methods for synthesizing titanium sesquisulfate include:

-

Reaction of Titanium(III) Chloride with Sulfuric Acid: Titanium(III) chloride is dissolved in water, followed by the addition of sulfuric acid. The mixture is heated to facilitate the reaction, resulting in the formation of titanium sesquisulfate .

-

Industrial Production from Titanium Dioxide: In industrial settings, titanium sesquisulfate is produced by reacting titanium dioxide with sulfuric acid under controlled conditions. This process involves several steps:

-

Reduction of Higher Oxidation State Titanium Compounds: Titanium sesquisulfate can also be produced by reducing titanium(IV) sulfate using reducing agents such as zinc or iron under acidic conditions .

Advantages of Electrochemical Synthesis

The electrochemical method for synthesizing titanium sesquisulfate offers several advantages:

-

The synthesis occurs at room temperature (20-22°C), eliminating the need for heating

-

It can utilize inexpensive materials such as titanium-containing scrap and chips

-

The process is simplified by using industrial alternating current polarization

-

It allows for the development of waste-free technology by using titanium metal waste

Applications and Uses

Titanium sesquisulfate has diverse applications across various industries due to its unique properties.

Textile Industry Applications

In the textile industry, titanium sesquisulfate is primarily used as a reducing agent for:

-

Stripping dyes from fabrics

-

Bleaching stains

-

Color removal processes

It is typically sold commercially as a dark purple solution containing approximately 15% titanous sulfate .

Chemical Research Applications

In chemical research, titanium sesquisulfate serves important functions including:

-

Redox Chemistry: Acting as a reducing agent in various chemical reactions

-

Electron Transfer Studies: Facilitating electron transfer mechanisms in chemical systems

-

Analytical Chemistry: Used in various analytical procedures requiring reduction reactions

Industrial Applications

The industrial applications of titanium sesquisulfate include:

-

Precursor for Titanium Compounds: Used as a starting material for the production of other titanium compounds, including high-quality white pigments

-

Reducing Agent: Employed in industrial processes requiring controlled reduction reactions

-

Material Science: Used in the development of advanced materials with specific properties

Environmental Applications

Emerging environmental applications include:

-

Wastewater Treatment: Potentially effective in the decolorization of organic compounds in wastewater

-

Reduction of Hard-to-Recover Selenium: Used as a charge carrier in the reduction of selenium

Chemical Reactions and Behavior

Titanium sesquisulfate exhibits diverse chemical behavior, particularly in redox reactions.

Redox Properties

As a compound containing titanium in the +3 oxidation state, titanium sesquisulfate acts as a reducing agent in many chemical processes. Its ability to donate electrons makes it valuable in reduction reactions.

Types of Reactions

Titanium sesquisulfate participates in various chemical reactions, including:

-

Reduction Reactions: Acts as a reducing agent in chemical processes

-

Oxidation Reactions: Can be oxidized to higher oxidation states of titanium

-

Substitution Reactions: Participates in reactions where sulfate ions are replaced by other anions

Reaction Conditions and Reagents

Common reagents and conditions in reactions involving titanium sesquisulfate include:

| Reagent Type | Examples | Reaction Conditions |

|---|---|---|

| Reducing Agents | Hydrogen gas, Zinc | Aqueous solutions |

| Oxidizing Agents | Oxygen, Chlorine | Aqueous solutions, may require heating |

Color Changes in Solution

The color of titanium sesquisulfate solutions provides information about its chemical state:

-

In dilute solutions, it appears purple

-

In saturated solutions, it changes to green

-

The color change confirms that titanium(III) salts are present in solution as aqua complexes in the form of hexahydrate [(H₂O)₆]³⁺

-

In concentrated solutions of H₂SO₄ and HCl, the color changes from purple to green as water molecules in the complex are replaced by sulfate or chloride ions

| Classification | Details |

|---|---|

| Hazard Codes | C: Corrosive; Xn |

| Risk Phrases | R35 (Causes severe burns) |

| GHS Hazard Statements | H315-H319-H350 (Causes skin irritation; Causes serious eye irritation; May cause cancer) |

| Parameter | Information |

|---|---|

| Packaging Group | III |

| Transport Information | UN 1830 8/PG 2 |

| WGK Germany | 3 (Highly water endangering) |

Current Research and Future Prospects

Research on titanium sesquisulfate continues to evolve, with several promising areas of development.

Material Science Applications

Current research explores the use of titanium sesquisulfate in material science:

-

Nanostructured Titanium Oxides: Research suggests using titanium compounds derived from sesquisulfate to create nanostructured titanium oxides with potential applications in energy storage technologies

-

Precursor for Advanced Materials: As a precursor for synthesizing various advanced materials with unique properties for applications in electronics, catalysis, and energy storage

Electrochemical Research

The study of titanium sesquisulfate's electrochemical behavior is advancing our understanding of:

-

Electron Transfer Mechanisms: Research on its role in facilitating electron transfer reactions

-

Electrochemical Synthesis: Development of optimized electrochemical methods for synthesizing titanium sesquisulfate with improved yield and purity

Environmental Applications Research

Emerging research on environmental applications includes:

-

Wastewater Treatment: Investigation of its effectiveness in decolorizing organic compounds in wastewater

-

Environmental Remediation: Studies on its potential use in environmental cleanup processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume